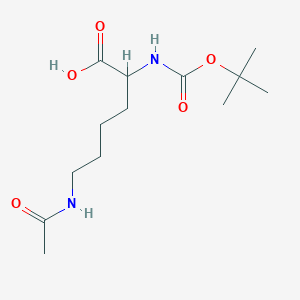
Nepsilon-Acetyl-Nalpha-Boc-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nepsilon-Acetyl-Nalpha-Boc-L-lysine is a derivative of the amino acid lysine. It is modified with an acetyl group at the epsilon position and a Boc (tert-butoxycarbonyl) protecting group at the alpha position. This compound is commonly used in biochemical research, particularly in the synthesis of peptides and as a substrate for enzyme activity determination.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nepsilon-Acetyl-Nalpha-Boc-L-lysine is typically synthesized using solid-phase synthesis methods. The process involves the gradual addition of reaction reagents and amino acid units to generate the target compound. The synthesis starts with the protection of the lysine amino group using the Boc group, followed by acetylation at the epsilon position. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide, methanol, and ethyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the compound’s purity and consistency. The use of automated synthesizers and advanced purification techniques, such as chromatography, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Nepsilon-Acetyl-Nalpha-Boc-L-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the acetyl or Boc protecting groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lysine derivatives, while reduction can produce deprotected lysine .
Scientific Research Applications
Nepsilon-Acetyl-Nalpha-Boc-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and as a building block for more complex molecules.
Biology: The compound serves as a substrate for enzyme activity assays, particularly for proteases with substrate specificity.
Medicine: It is utilized in drug design and development, especially in the synthesis of biologically active peptide compounds.
Industry: The compound enhances the functional stability and activity of enzymes under acidic conditions, making it valuable in industrial enzyme applications
Mechanism of Action
Nepsilon-Acetyl-Nalpha-Boc-L-lysine exerts its effects through its interaction with specific enzymes and proteins. The acetyl group at the epsilon position can be recognized by acetylation enzymes, while the Boc group protects the amino group during synthesis. The compound’s molecular targets include various proteases and acetylation enzymes, which play crucial roles in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Nepsilon-Acetyl-L-lysine: Similar in structure but lacks the Boc protecting group.
Nalpha-Acetyl-Nepsilon-Boc-L-lysine: Another derivative with acetylation at the alpha position and Boc protection at the epsilon position.
Uniqueness
Nepsilon-Acetyl-Nalpha-Boc-L-lysine is unique due to its dual modification, which provides specific advantages in peptide synthesis and enzyme assays. The presence of both acetyl and Boc groups allows for selective reactions and protection during synthesis, making it a versatile compound in biochemical research .
Properties
IUPAC Name |
6-acetamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-9(16)14-8-6-5-7-10(11(17)18)15-12(19)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,16)(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKOUUAPSRCSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
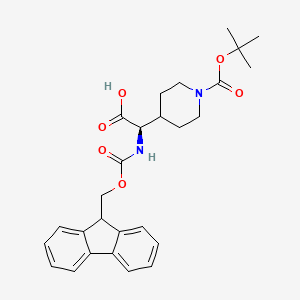
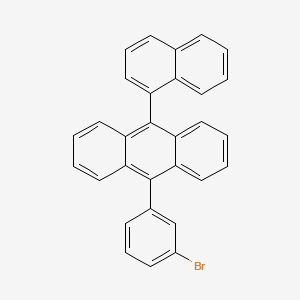
![4-Amino-2-methyl-1H-benzo[d]imidazole-6-thiol](/img/structure/B12816666.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B12816672.png)
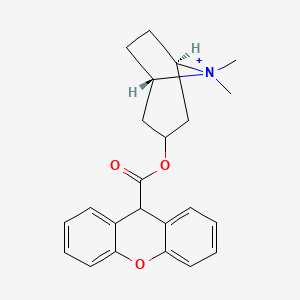
![(3AR,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B12816684.png)

![(4-[4'-(Pinacolatoboron)phenylamino]butyl)triphenylphosphonium bromide](/img/structure/B12816692.png)
![Acetic acid;(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate](/img/structure/B12816693.png)
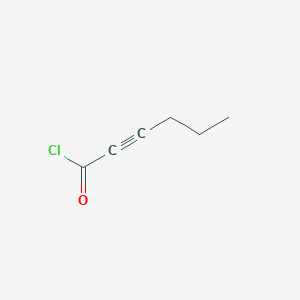
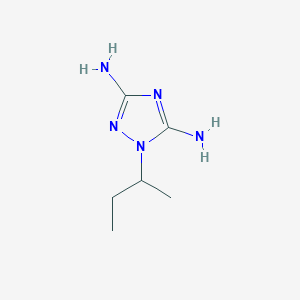
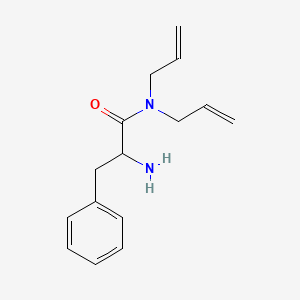
![2-(2-Ethylidenehydrazinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12816735.png)
![2,8-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B12816741.png)
